tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by its tert-butyl group attached to the pyrrolidine ring, which is further substituted with a 2H-1,2,3-triazol-2-yl group.
Synthetic Routes and Reaction Conditions:
Heterocyclic Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. The reaction typically involves the use of azides and alkyne precursors under specific conditions to form the triazole ring.
Protection and Deprotection: The tert-butyl group is often introduced to protect the amine functionality during the synthesis process. Deprotection can be achieved using acidic or basic conditions depending on the specific requirements of the synthesis.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the triazole ring to its corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the triazole ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the triazole ring, often involving nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or other functional groups.
Substitution Products: Substituted triazole derivatives with different functional groups attached.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of various pharmaceuticals and organic intermediates. Its triazole ring is particularly useful in the development of new drugs due to its biological activity. Biology: Triazole derivatives are known for their antimicrobial properties, making them valuable in the study of infectious diseases and the development of new antibiotics. Medicine: The compound's derivatives are explored for their potential therapeutic applications, including antifungal, anticancer, and anti-inflammatory properties. Industry: In the chemical industry, the compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to these targets, modulating their activity and leading to the desired biological effects. The specific molecular pathways involved depend on the derivative and its intended application.
Comparison with Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-tert-butylphenol: Another triazole derivative with similar structural features but different functional groups.
3-(3-(2H-Benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acid: A related compound with additional hydroxyl and carboxyl groups.
Uniqueness: The uniqueness of tert-butyl 3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carboxylate lies in its specific structural arrangement, which allows for distinct biological activities and applications compared to other triazole derivatives.
This compound , its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
tert-butyl 3-(triazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-7-4-9(8-14)15-12-5-6-13-15/h5-6,9H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJZROCGEZGFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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